

Disitamab Vedotin (RC48): A Comparative Analysis of Clinical Trial Data

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Compound of Interest

Compound Name: JG-48

Cat. No.: B15584820

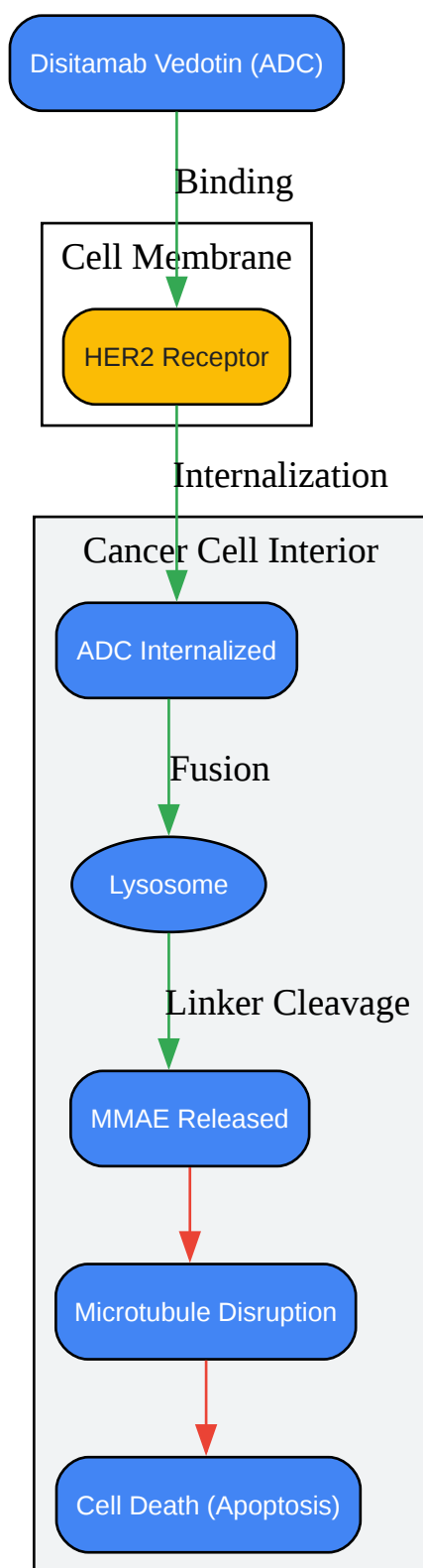
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An in-depth guide for researchers and drug development professionals on the clinical trial landscape of Disitamab Vedotin (RC48), with a comparative look at key alternatives in HER2-positive gastric and urothelial cancers.

Disitamab Vedotin, also known as RC48, is an antibody-drug conjugate (ADC) that has undergone significant clinical investigation for the treatment of HER2-expressing solid tumors. This guide provides a comprehensive overview of its clinical trial data, a comparison with other therapeutic alternatives, and detailed experimental protocols to support further research and development. It is important to note that "JG-48" does not appear to be a standard identifier for a therapeutic agent in publicly available clinical trial databases; the focus of this guide is on Disitamab Vedotin (RC48), which aligns with the likely intended subject of inquiry.

Mechanism of Action

Disitamab Vedotin is composed of a humanized anti-HER2 monoclonal antibody, a cleavable linker, and the microtubule-disrupting agent monomethyl auristatin E (MMAE). The antibody component specifically targets and binds to HER2 receptors on the surface of tumor cells. Upon binding, the ADC is internalized, and the linker is cleaved, releasing MMAE, which then leads to cell cycle arrest and apoptosis of the cancer cell.



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Figure 1: Mechanism of Action of Disitamab Vedotin (RC48).

Comparative Clinical Trial Data: HER2-Positive Gastric Cancer

Disitamab Vedotin has been investigated as a treatment for patients with HER2-positive locally advanced or metastatic gastric or gastroesophageal junction (G/GEJ) cancer. A key comparator in this indication is Trastuzumab Deruxtecan (Enhertu), another potent anti-HER2 ADC.

Endpoint	Disitamab Vedotin (RC48)	Trastuzumab Deruxtecan (Enhertu)	Standard Chemotherapy
Trial	NCT05980481 (Phase 2)[1][2][3]	DESTINY-Gastric04 (Phase 3)[4][5][6]	DESTINY-Gastric04 (Control Arm)[4][7][6]
Patient Population	1L HER2-overexpressing la/m G/GEJ cancer	2L HER2-positive unresectable/metastatic G/GEJ adenocarcinoma	2L HER2-positive unresectable/metastatic G/GEJ adenocarcinoma
Treatment	DV + Toripalimab + Trastuzumab	Trastuzumab Deruxtecan	Ramucirumab + Paclitaxel
Objective Response Rate (ORR)	82.4%[1][3]	44.3%[8]	29.1%[8]
Median Progression-Free Survival (PFS)	Not Reached[3]	6.7 months[6][8]	5.6 months[6][8]
Median Overall Survival (OS)	Not Reached	14.7 months[6][8]	11.4 months[6][8]
Key Grade ≥3 Adverse Events	Data maturing	Neutropenia (51%), Anemia (13.9%), Nausea (7.6%)[4][9][10]	Neutropenia, Leukopenia

Note: The data for Disitamab Vedotin is from a Phase 2 trial in the first-line setting, while the data for Trastuzumab Deruxtecan is from a Phase 3 trial in the second-line setting. Direct

comparison should be made with caution due to differences in trial design and patient populations.

Comparative Clinical Trial Data: HER2-Positive Urothelial Carcinoma

Disitamab Vedotin has also shown significant activity in patients with HER2-positive locally advanced or metastatic urothelial carcinoma (la/mUC). A relevant comparator in the broader landscape of advanced urothelial cancer is Enfortumab Vedotin (Padcev), an ADC targeting Nectin-4. While not a direct competitor for the HER2-positive subgroup, it represents a standard of care in later-line settings.

Endpoint	Disitamab Vedotin (RC48)	Enfortumab Vedotin (Padcev)	Standard Chemotherapy
Trial	RC48-C005 & RC48-C009 (Combined Phase 2)[11][12]	EV-301 (Phase 3)[13][14][15]	EV-301 (Control Arm) [13][14][15]
Patient Population	HER2-positive la/mUC, previously treated	la/mUC, previously treated with platinum & PD-1/L1 inhibitor	la/mUC, previously treated with platinum & PD-1/L1 inhibitor
Treatment	Disitamab Vedotin Monotherapy	Enfortumab Vedotin Monotherapy	Chemotherapy (Docetaxel, Paclitaxel, or Vinflunine)
Objective Response Rate (ORR)	50.5% [12]	40.6% [16]	17.9% [16]
Median Progression-Free Survival (PFS)	5.9 months [12]	5.6 months [16]	3.7 months [16]
Median Overall Survival (OS)	14.2 months [12]	12.9 months [16]	9.0 months [16]
Key Grade ≥3 Adverse Events	Peripheral sensory neuropathy (18.7%), Neutropenia (12.1%) [12]	Rash, Hyperglycemia, Neutropenia, Fatigue, Anemia, Decreased appetite [17]	Neutropenia, Anemia, Fatigue

Experimental Protocols

Disitamab Vedotin (RC48-C005 & RC48-C009 Trials)

- Study Design: Two single-arm, open-label, multicenter Phase 2 studies.[\[11\]](#)
- Patient Population: Patients with HER2-positive (IHC 2+ or 3+) locally advanced or metastatic urothelial carcinoma who had progressed on at least one prior systemic chemotherapy regimen.[\[11\]](#)

- Intervention: Disitamab Vedotin administered intravenously at a dose of 2.0 mg/kg every two weeks.[\[12\]](#)
- Primary Endpoint: Objective Response Rate (ORR) as assessed by an independent review committee.[\[12\]](#)
- Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), Duration of Response (DoR), and safety.[\[12\]](#)

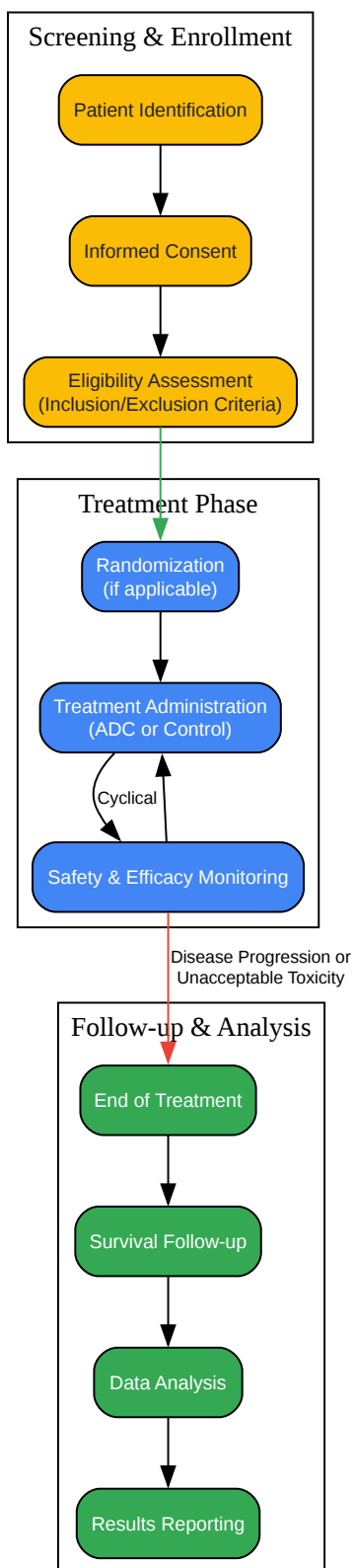
Trastuzumab Deruxtecan (DESTINY-Gastric04 Trial)

- Study Design: A randomized, open-label, multicenter Phase 3 trial.[\[4\]](#)[\[5\]](#)[\[7\]](#)
- Patient Population: Patients with HER2-positive (IHC 3+ or IHC 2+/ISH+) unresectable and/or metastatic gastric or GEJ adenocarcinoma who had progressed on a prior trastuzumab-containing regimen.[\[7\]](#)
- Intervention: Patients were randomized to receive either Trastuzumab Deruxtecan (6.4 mg/kg every 3 weeks) or a physician's choice of ramucirumab plus paclitaxel.[\[4\]](#)[\[7\]](#)
- Primary Endpoint: Overall Survival (OS).[\[4\]](#)[\[5\]](#)
- Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), Duration of Response (DoR), and safety.[\[6\]](#)

Enfortumab Vedotin (EV-301 Trial)

- Study Design: A randomized, open-label, multicenter Phase 3 trial.[\[13\]](#)[\[14\]](#)
- Patient Population: Adult patients with locally advanced or metastatic urothelial cancer who were previously treated with a platinum-based chemotherapy and a PD-1 or PD-L1 inhibitor.[\[13\]](#)
- Intervention: Patients were randomized to receive either Enfortumab Vedotin (1.25 mg/kg on days 1, 8, and 15 of a 28-day cycle) or chemotherapy (docetaxel, paclitaxel, or vinflunine).[\[14\]](#)
- Primary Endpoint: Overall Survival (OS).[\[13\]](#)[\[14\]](#)

- Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.[14]



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Figure 2: Generalized Workflow of an Antibody-Drug Conjugate Clinical Trial.

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